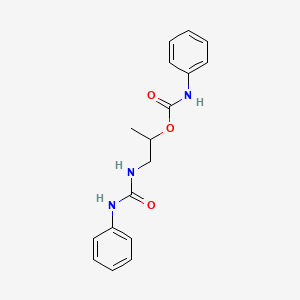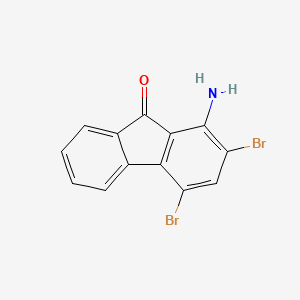
2-Ethyl-4-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another approach involves the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product. Industrial methods may also employ advanced catalysts and dehydrating agents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi), Grignard reagents (RMgX), or cuprates (RCuLi).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted dioxolanes.
Scientific Research Applications
2-Ethyl-4-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and adjacent diols in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic transformations. The compound can undergo ring-opening reactions under acidic or basic conditions, allowing for the selective deprotection of carbonyl groups . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms.
4-Phenyl-1,3-dioxolan-2-one: A related compound with a carbonyl group in the ring.
Uniqueness
2-Ethyl-4-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable intermediate in various synthetic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
YKGKRDIKDNYZNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)



![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)






